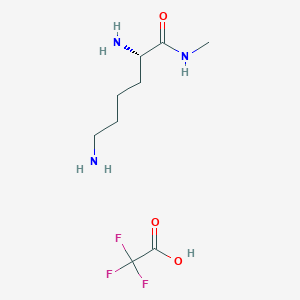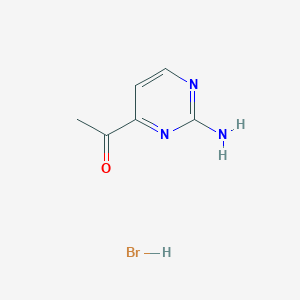
1-(2-Aminopyrimidin-4-yl)ethanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminopyrimidin-4-yl)ethanonehydrobromide is a chemical compound with the molecular formula C6H8BrN3O It is a derivative of 2-aminopyrimidine, which is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminopyrimidin-4-yl)ethanonehydrobromide typically involves the reaction of 2-aminopyrimidine with ethanone under specific conditions. One common method involves the use of benzylidene acetones and ammonium thiocyanates as starting materials. The reaction proceeds through several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminopyrimidin-4-yl)ethanonehydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group in the pyrimidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(2-Aminopyrimidin-4-yl)ethanonehydrobromide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Aminopyrimidin-4-yl)ethanonehydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A closely related compound with similar chemical properties.
1-(2-Aminopyrimidin-4-yl)ethanone: Another derivative with comparable reactivity.
3-(2-Aminopyrimidin-4-yl)-1H-indole: A compound with similar biological activities.
Uniqueness
1-(2-Aminopyrimidin-4-yl)ethanonehydrobromide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydrobromide form enhances its solubility and stability, making it suitable for various applications .
Properties
CAS No. |
106157-95-3 |
|---|---|
Molecular Formula |
C6H8BrN3O |
Molecular Weight |
218.05 g/mol |
IUPAC Name |
1-(2-aminopyrimidin-4-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C6H7N3O.BrH/c1-4(10)5-2-3-8-6(7)9-5;/h2-3H,1H3,(H2,7,8,9);1H |
InChI Key |
OFKSZKNVIRHWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=NC=C1)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



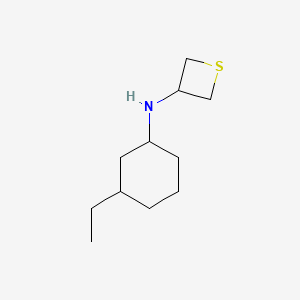
![(1,3-Dioxoisoindol-2-yl) 3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13030483.png)
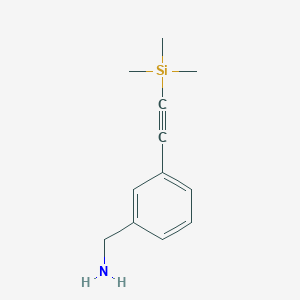

![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13030501.png)

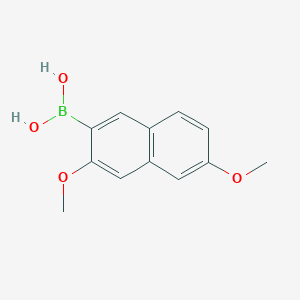
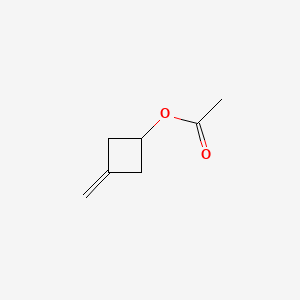
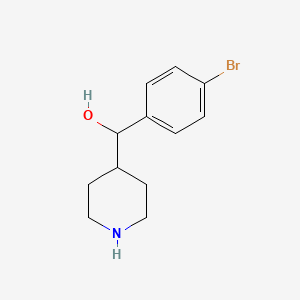
![2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13030524.png)
